molecular formula C18H20N2O3S B5749409 ETHYL 4,6-DIMETHYL-2-{[(PHENYLCARBAMOYL)METHYL]SULFANYL}PYRIDINE-3-CARBOXYLATE

ETHYL 4,6-DIMETHYL-2-{[(PHENYLCARBAMOYL)METHYL]SULFANYL}PYRIDINE-3-CARBOXYLATE

Cat. No.: B5749409
M. Wt: 344.4 g/mol
InChI Key: MPQDTZXAWSGCIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ETHYL 4,6-DIMETHYL-2-{[(PHENYLCARBAMOYL)METHYL]SULFANYL}PYRIDINE-3-CARBOXYLATE is a complex organic compound that belongs to the class of pyridine derivatives This compound is characterized by its unique structure, which includes a pyridine ring substituted with ethyl, dimethyl, phenylcarbamoyl, and sulfanyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4,6-DIMETHYL-2-{[(PHENYLCARBAMOYL)METHYL]SULFANYL}PYRIDINE-3-CARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving appropriate precursors such as aldehydes and ammonia or amines.

    Introduction of Ethyl and Dimethyl Groups: Alkylation reactions are employed to introduce ethyl and dimethyl groups onto the pyridine ring. These reactions often use alkyl halides in the presence of a base.

    Attachment of the Phenylcarbamoyl Group: The phenylcarbamoyl group can be introduced through a nucleophilic substitution reaction using phenyl isocyanate.

    Incorporation of the Sulfanyl Group: The sulfanyl group is typically added via a thiolation reaction, where a thiol reagent reacts with an appropriate precursor on the pyridine ring.

    Esterification: The final step involves esterification to form the ethyl ester group, using ethanol and an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

ETHYL 4,6-DIMETHYL-2-{[(PHENYLCARBAMOYL)METHYL]SULFANYL}PYRIDINE-3-CARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the conversion of carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where nucleophiles such as amines or thiols replace existing substituents.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Amines, thiols

    Catalysts: Acid catalysts for esterification, base catalysts for alkylation

Major Products

    Sulfoxides and Sulfones: Products of oxidation reactions

    Alcohols: Products of reduction reactions

    Substituted Pyridines: Products of nucleophilic substitution reactions

    Carboxylic Acids: Products of hydrolysis reactions

Scientific Research Applications

ETHYL 4,6-DIMETHYL-2-{[(PHENYLCARBAMOYL)METHYL]SULFANYL}PYRIDINE-3-CARBOXYLATE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of ETHYL 4,6-DIMETHYL-2-{[(PHENYLCARBAMOYL)METHYL]SULFANYL}PYRIDINE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes involved in metabolic pathways.

    Receptor Modulation: Interacting with cellular receptors to modulate signal transduction pathways.

    DNA Intercalation: Inserting itself between DNA base pairs, affecting DNA replication and transcription processes.

Comparison with Similar Compounds

ETHYL 4,6-DIMETHYL-2-{[(PHENYLCARBAMOYL)METHYL]SULFANYL}PYRIDINE-3-CARBOXYLATE can be compared with other similar compounds, such as:

    Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group.

    Ethyl 4,6-Dimethyl-2-{[(Phenylcarbamoyl)Methyl]Sulfanyl}Pyridine-3-Carboxamide: Similar structure but with a carboxamide group instead of a carboxylate group.

    4,6-Dimethyl-2-{[(Phenylcarbamoyl)Methyl]Sulfanyl}Pyridine-3-Carboxylic Acid: Similar structure but with a carboxylic acid group instead of an ester group.

These compounds share similar chemical properties but differ in their specific functional groups, which can influence their reactivity and applications.

Properties

IUPAC Name

ethyl 2-(2-anilino-2-oxoethyl)sulfanyl-4,6-dimethylpyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O3S/c1-4-23-18(22)16-12(2)10-13(3)19-17(16)24-11-15(21)20-14-8-6-5-7-9-14/h5-10H,4,11H2,1-3H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPQDTZXAWSGCIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(C=C1C)C)SCC(=O)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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